2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
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Description
2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H21N7O3 and its molecular weight is 467.489. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one, is a complex molecule that may interact with multiple targets. Based on the structural similarity to other triazolo[4,5-d]pyrimidine derivatives, it’s plausible that it could act as an inhibitor of cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment .
Mode of Action
Triazolo[4,5-d]pyrimidine derivatives have been shown to inhibit cdk2 by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity . This results in the disruption of the cell cycle and can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis
Pharmacokinetics
The presence of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds, potentially improving their pharmacokinetics .
Result of Action
The primary result of the action of this compound is likely to be cell cycle arrest and apoptosis in cells where CDK2 is inhibited . This could potentially lead to a reduction in tumor growth in the context of cancer treatment.
Properties
IUPAC Name |
2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c1-16-6-8-17(9-7-16)32-24-22(28-29-32)23(26-15-27-24)30-10-12-31(13-11-30)25(34)21-14-19(33)18-4-2-3-5-20(18)35-21/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIATNJKOHXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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